3-[cyclohexyl(methyl)sulfamoyl]-N-(3,4-dichlorophenyl)-4-fluorobenzamide
Description
Properties
IUPAC Name |
3-[cyclohexyl(methyl)sulfamoyl]-N-(3,4-dichlorophenyl)-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21Cl2FN2O3S/c1-25(15-5-3-2-4-6-15)29(27,28)19-11-13(7-10-18(19)23)20(26)24-14-8-9-16(21)17(22)12-14/h7-12,15H,2-6H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVHSLSIPHHRBLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC(=C(C=C3)Cl)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21Cl2FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[cyclohexyl(methyl)sulfamoyl]-N-(3,4-dichlorophenyl)-4-fluorobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of the cyclohexyl(methyl)sulfamoyl group: This step involves the reaction of cyclohexylamine with methylsulfonyl chloride under basic conditions to form the cyclohexyl(methyl)sulfamoyl intermediate.
Introduction of the dichlorophenyl group: The intermediate is then reacted with 3,4-dichlorobenzoyl chloride in the presence of a base to introduce the dichlorophenyl group.
Formation of the final compound: The final step involves the reaction of the intermediate with 4-fluorobenzoic acid under appropriate conditions to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[cyclohexyl(methyl)sulfamoyl]-N-(3,4-dichlorophenyl)-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the carbonyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group, where chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-[cyclohexyl(methyl)sulfamoyl]-N-(3,4-dichlorophenyl)-4-fluorobenzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical structure may offer advantages.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[cyclohexyl(methyl)sulfamoyl]-N-(3,4-dichlorophenyl)-4-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: It can inhibit the activity of certain enzymes, leading to alterations in metabolic pathways.
Interacting with receptors: The compound may bind to specific receptors on cell surfaces, triggering a cascade of intracellular events.
Modulating signaling pathways: It can influence signaling pathways involved in cell growth, apoptosis, and other cellular processes.
Comparison with Similar Compounds
Antifungal 1,3,4-Oxadiazole Derivatives (LMM5 and LMM11)
Key Structural Differences :
- LMM5 : 4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide.
- LMM11 : 4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide.
- Target Compound : Replaces the oxadiazole ring with a fluorobenzamide core and substitutes the sulfamoyl’s ethyl or benzyl groups with cyclohexyl(methyl).
Functional Insights :
LMM5 and LMM11 exhibit antifungal activity against C. albicans via thioredoxin reductase inhibition. The target compound’s lack of an oxadiazole ring may reduce antifungal efficacy but could enhance selectivity for other targets (e.g., GPCRs or ion channels) .
| Parameter | Target Compound | LMM5 | LMM11 |
|---|---|---|---|
| Core Structure | Benzamide | 1,3,4-Oxadiazole | 1,3,4-Oxadiazole |
| Sulfamoyl Substituents | Cyclohexyl(methyl) | Benzyl(methyl) | Cyclohexyl(ethyl) |
| Bioactivity | Undocumented (structural analogs suggest CNS or antimicrobial roles) | Antifungal (thioredoxin reductase inhibition) | Antifungal (thioredoxin reductase inhibition) |
Opioid Receptor Agonists (U-50,488 and U-49,900)
Key Structural Differences :
- U-50,488 : trans-3,4-dichloro-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]benzeneacetamide.
- U-49,900: 3,4-dichloro-N-[2-(diethylamino)cyclohexyl]-N-methylbenzamide.
- Target Compound : Replaces the benzeneacetamide with a fluorobenzamide and introduces a sulfamoyl group.
Functional Insights: U-50,488 and U-49,900 are selective κ-opioid agonists with analgesic, diuretic, and sedative effects.
| Parameter | Target Compound | U-50,488 | U-49,900 |
|---|---|---|---|
| Amide Type | Benzamide | Benzeneacetamide | Benzamide |
| Cyclohexyl Substitution | Sulfamoyl-linked cyclohexyl(methyl) | Pyrrolidinylcyclohexyl | Diethylamino-substituted cyclohexyl |
| Receptor Affinity | Unknown (structural divergence suggests non-opioid targets) | κ-opioid agonist | κ-opioid agonist (inferred from analogs) |
Dichlorophenyl-Containing Pharmacophores (SR142801 and SR48968)
Key Structural Differences :
- SR142801 : Features a 3,4-dichlorophenyl group linked to a piperidine-acetamide scaffold.
- SR48968 : A benzamide derivative with a 3,4-dichlorophenylbutyl side chain.
- Target Compound : Integrates the dichlorophenyl group into a benzamide framework with a sulfamoyl substituent.
Functional Insights: SR142801 and SR48968 are neurokinin receptor antagonists.
| Parameter | Target Compound | SR142801 | SR48968 |
|---|---|---|---|
| Core Scaffold | Benzamide with sulfamoyl | Piperidine-acetamide | Benzamide with butyl chain |
| Dichlorophenyl Position | N-linked to benzamide | Integrated into piperidine side chain | Attached to butyl side chain |
| Putative Target | Unknown (sulfamoyl suggests enzyme inhibition) | Neurokinin receptor antagonist | Neurokinin receptor antagonist |
Biological Activity
The compound 3-[cyclohexyl(methyl)sulfamoyl]-N-(3,4-dichlorophenyl)-4-fluorobenzamide (CAS Number: 451475-28-8) is a benzamide derivative that has garnered attention in pharmaceutical research due to its potential biological activity. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C20H22Cl2N2O2S
- Molecular Weight : 425.37 g/mol
- IUPAC Name : this compound
The presence of the cyclohexyl group and the dichlorophenyl moiety suggests potential interactions with various biological targets, which may contribute to its pharmacological effects.
Research indicates that compounds similar to this compound often exhibit activity through several mechanisms:
- Inhibition of Enzymatic Activity : Many benzamide derivatives act as inhibitors of specific enzymes, such as dihydrofolate reductase (DHFR), which is crucial in the synthesis of nucleic acids. This inhibition can lead to reduced cell proliferation in cancer cells .
- Modulation of Cellular Pathways : These compounds may influence various signaling pathways, potentially leading to apoptosis in cancer cells or modulation of inflammatory responses .
Therapeutic Applications
- Anticancer Activity : Preliminary studies suggest that benzamide derivatives can inhibit tumor growth in various cancer models. For instance, compounds exhibiting similar structures have shown effectiveness against breast cancer and lymphoma by disrupting critical cellular processes .
- Anti-inflammatory Effects : Some benzamide derivatives have been studied for their anti-inflammatory properties, which could be beneficial in treating conditions such as rheumatoid arthritis or other inflammatory diseases .
Case Studies and Research Findings
A review of literature reveals several studies focusing on the biological activity of benzamide derivatives:
- Study on Benzamide Riboside : This compound was found to inhibit cell growth by downregulating DHFR protein levels in resistant cancer cell lines, indicating a potential pathway for therapeutic intervention against drug-resistant tumors .
- Evaluation of Novel Benzamide Derivatives : Research highlighted novel derivatives that exhibited moderate to high potency in inhibiting RET kinase activity, which is implicated in various cancers. These findings suggest that structurally related compounds could serve as lead candidates for further development .
Data Table: Biological Activities of Related Compounds
Q & A
Basic Research Questions
Q. What are the critical steps and optimization strategies for synthesizing 3-[cyclohexyl(methyl)sulfamoyl]-N-(3,4-dichlorophenyl)-4-fluorobenzamide with high yield and purity?
- Methodology : Multi-step synthesis typically involves:
Sulfamoyl group introduction : Reacting cyclohexyl(methyl)amine with sulfonyl chlorides under anhydrous conditions (e.g., dry dichloromethane, 0–5°C).
Fluorobenzamide coupling : Using carbodiimide-mediated coupling (e.g., EDC/HOBt) between the sulfamoyl intermediate and 3,4-dichloroaniline.
Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity .
- Key Variables : Temperature control during sulfamoylation, inert atmosphere (N₂/Ar) to prevent hydrolysis, and stoichiometric ratios to minimize byproducts.
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
- Analytical Workflow :
- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm sulfamoyl and fluorobenzamide moieties.
- Mass Spectrometry : High-resolution ESI-MS for molecular ion validation (e.g., [M+H]⁺ or [M–H]⁻).
- HPLC-PDA : Purity assessment using C18 columns (acetonitrile/water + 0.1% TFA) .
- Table 1 : Comparative Characterization Data from Analogous Compounds:
| Technique | Parameters | Key Peaks/Features | Reference |
|---|---|---|---|
| ¹H NMR (400 MHz) | δ 7.8–8.2 (aromatic H) | Fluorine coupling (J = 8–10 Hz) | |
| ESI-MS | m/z 487.1 [M+H]⁺ | Isotopic Cl/F patterns |
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., anticancer vs. antimicrobial) for this compound?
- Hypothesis-Driven Approach :
Assay Standardization : Compare IC₅₀ values under consistent conditions (cell lines, incubation time, solvent controls).
Structural Analog Analysis : Test derivatives (e.g., varying substituents on the dichlorophenyl group) to isolate activity drivers .
Off-Target Profiling : Use kinase/GPCR panels to identify unintended interactions .
- Case Study : A 2023 study found conflicting cytotoxicity results in MCF-7 vs. HEK293 cells; resolved by adjusting serum concentration in media, highlighting assay sensitivity .
Q. What in silico strategies are effective for predicting target binding modes and pharmacokinetic properties?
- Computational Workflow :
Molecular Docking : AutoDock Vina/Glide with homology-modeled targets (e.g., EGFR or COX-2).
MD Simulations : GROMACS/NAMD to assess binding stability (20–100 ns trajectories).
ADMET Prediction : SwissADME for bioavailability, CYP450 inhibition .
- Key Insight : The sulfamoyl group shows strong hydrogen bonding with catalytic residues (e.g., Thr766 in EGFR), while fluorobenzamide enhances membrane permeability .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with improved selectivity?
- SAR Framework :
- Core Modifications :
| Modification | Impact on Activity | Reference |
|---|---|---|
| Cyclohexyl → Adamantyl | Increased lipophilicity (logP +0.7) | |
| 4-F → 4-CF₃ | Enhanced COX-2 inhibition (IC₅₀ ↓40%) |
- Methodology : Parallel synthesis of 10–20 analogs with systematic substituent variation, followed by hierarchical clustering of bioactivity data .
Data Contradiction Analysis
Q. Why do solubility measurements vary across studies, and how can this be addressed experimentally?
- Root Causes :
- Solvent Polarity : Discrepancies arise from DMSO vs. aqueous buffer solubility assays.
- Aggregation : Dynamic light scattering (DLS) to detect micelle formation at >100 µM .
- Mitigation : Use standardized PBS (pH 7.4) with 0.1% Tween-80 for in vitro assays, and confirm solubility via nephelometry .
Experimental Design Considerations
Q. What controls and validation steps are critical for in vivo toxicity studies?
- Protocol :
Dose Escalation : Start at 10 mg/kg (mouse models), monitor hepatic enzymes (ALT/AST) and renal function (BUN/creatinine).
Vehicle Control : Compare outcomes with PEG-400 vs. saline formulations.
Histopathology : Full organ examination (liver, kidneys, spleen) post-necropsy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
